molecular formula C7H5ClF3NO B3030925 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline CAS No. 106969-11-3

4-Chloro-5-(difluoromethoxy)-2-fluoroaniline

Cat. No. B3030925
M. Wt: 211.57 g/mol
InChI Key: PTHNSFLXVRTKDL-UHFFFAOYSA-N
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Patent
US04695312

Procedure details

To 5 g of 4-chloro-5-difluoromethoxy-2-fluoronitrobenzene XII-1 were added 10.4 ml of ethanol and 20.7 ml of hydrochloric acid, and the resultant mixture was stirred at room temperature. A solution of 14 g of stannous chloride dihydrate in 20.7 ml of ethanol was dropwise added in 10 minutes to the mixture, which was stirred for 20 hours. The reaction mixture was basified with 10% aqueous sodium hydroxide and shaken with chloroform. The chloroform layer was dried and concentrated. The residue was chromatographed on a column of silica gel, eluting with n-hexane-ethyl acetate (100:15 v/v). The eluate was concentrated to give 3.8 g of the titled compound XIII-1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
20.7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH:9]([F:11])[F:10])=[CH:6][C:5]([N+:12]([O-])=O)=[C:4]([F:15])[CH:3]=1.Cl.[OH-].[Na+].C(Cl)(Cl)Cl>C(O)C>[Cl:1][C:2]1[C:7]([O:8][CH:9]([F:10])[F:11])=[CH:6][C:5]([NH2:12])=[C:4]([F:15])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])F
Name
Quantity
20.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
10.4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
stannous chloride dihydrate
Quantity
14 g
Type
reactant
Smiles
Name
Quantity
20.7 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluting with n-hexane-ethyl acetate (100:15 v/v)
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1OC(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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